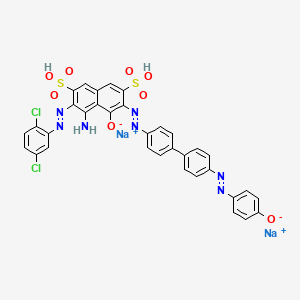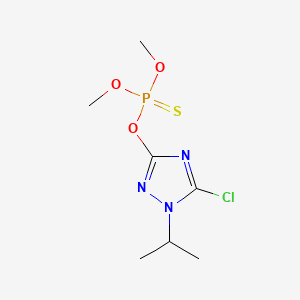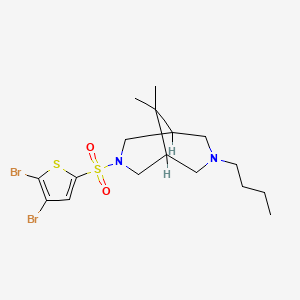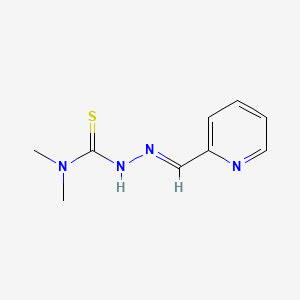![molecular formula C36H24Br4N3O5S- B12741690 [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate CAS No. 14921-19-8](/img/structure/B12741690.png)
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its vibrant color and is often used in dyeing and staining applications. Its structure includes a phenothiazine core, which is a tricyclic compound with sulfur and nitrogen atoms, and a spirobenzofuran-xanthene moiety, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the reaction of 3,7-diaminophenothiazine with dimethylamine under controlled conditions to form the dimethylamino derivative . This intermediate is then reacted with various brominated compounds to introduce the tetrabromo substituents . The final step involves the formation of the spirobenzofuran-xanthene structure through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are used to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its leuco form, which is colorless.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as quinones, leuco forms, and substituted phenothiazines .
Aplicaciones Científicas De Investigación
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also interacts with proteins, affecting their function and stability. The compound’s antimicrobial properties are attributed to its ability to generate reactive oxygen species, leading to oxidative damage in microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
Azure A: A phenothiazine dye with similar staining properties.
Methylene Blue: Another phenothiazine derivative used in medical and biological applications.
Uniqueness
What sets [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate apart is its unique combination of a phenothiazine core with a spirobenzofuran-xanthene structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific staining and dyeing characteristics .
Propiedades
Número CAS |
14921-19-8 |
|---|---|
Fórmula molecular |
C36H24Br4N3O5S- |
Peso molecular |
930.3 g/mol |
Nombre IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h1-6,25-26H;5-10H,1-4H3/q;+1/p-2 |
Clave InChI |
CXVZYASSDXHAKR-UHFFFAOYSA-L |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)










